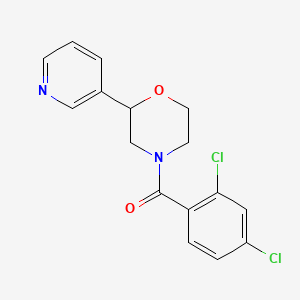![molecular formula C14H13N5OS B6506146 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1421458-50-5](/img/structure/B6506146.png)
1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea is a complex organic compound featuring a pyridine ring substituted with an imidazole group and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the imidazole and thiophene groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyridine derivatives with imidazole and thiophene derivatives under specific conditions.
Cyclization Reactions: Cyclization reactions are used to form the imidazole ring, often involving the use of catalysts and specific temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and electrophiles like alkyl halides are commonly employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Chemistry: The compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Biology: It serves as a potential bioactive molecule in biological assays and drug discovery.
Medicine: The compound is investigated for its therapeutic potential, including its use as a lead compound in drug design.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea is unique due to its specific structural features. Similar compounds include:
Imidazole derivatives: These compounds share the imidazole ring but may differ in the substituents attached to the ring.
Thiophene derivatives: These compounds contain the thiophene ring and may have different functional groups.
Pyridine derivatives: These compounds feature the pyridine ring and can vary in their substituents and functional groups.
The uniqueness of this compound lies in the combination of the imidazole, thiophene, and pyridine rings, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridin-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(17-9-12-2-1-7-21-12)18-11-3-4-13(16-8-11)19-6-5-15-10-19/h1-8,10H,9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIBVATUBFTSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(furan-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B6506069.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6506094.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6506102.png)
![ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B6506106.png)
![1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506113.png)
![3-{2-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6506126.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506131.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506141.png)

![1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one](/img/structure/B6506150.png)
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)
![4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6506156.png)

![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)
